![molecular formula C22H35N3O B10856471 (S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine](/img/structure/B10856471.png)
(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SLB1122168 is a chemical compound known for its role as an inhibitor of the sphingosine-1-phosphate transporter spinster homolog 2 (Spns2)The formal name of SLB1122168 is (S)-6-decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine, monohydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SLB1122168 involves several steps, starting with the preparation of the benzo[d]oxazole core. The key steps include:
Formation of the benzo[d]oxazole ring: This is typically achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the decyl chain: This step involves the alkylation of the benzo[d]oxazole ring with a decyl halide under basic conditions.
Attachment of the pyrrolidin-3-ylmethyl group: This is done through a nucleophilic substitution reaction, where the benzo[d]oxazole derivative reacts with a pyrrolidin-3-ylmethyl halide.
Industrial Production Methods
Industrial production of SLB1122168 would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Use of high-purity reagents: Ensuring that all starting materials and reagents are of high purity to minimize impurities in the final product.
Optimization of reaction conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to achieve the best possible yield.
Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
SLB1122168 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, particularly involving the pyrrolidin-3-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
SLB1122168 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of the sphingosine-1-phosphate transporter spinster homolog 2.
Biology: Employed in research on lymphocyte trafficking and immune response modulation.
Medicine: Investigated for its potential therapeutic applications in diseases involving immune system dysregulation, such as autoimmune diseases.
Industry: Utilized in the development of new drugs targeting the sphingosine-1-phosphate pathway
Mechanism of Action
SLB1122168 exerts its effects by inhibiting the sphingosine-1-phosphate transporter spinster homolog 2. This inhibition leads to a decrease in the number of circulating lymphocytes without affecting plasma sphingosine-1-phosphate levels. The molecular target of SLB1122168 is the sphingosine-1-phosphate transporter spinster homolog 2, and the pathway involved is the sphingosine-1-phosphate signaling pathway .
Comparison with Similar Compounds
SLB1122168 can be compared with other inhibitors of the sphingosine-1-phosphate transporter spinster homolog 2, such as:
FTY720 (Fingolimod): Another well-known inhibitor of the sphingosine-1-phosphate pathway, used in the treatment of multiple sclerosis.
SEW2871: A selective agonist of the sphingosine-1-phosphate receptor 1.
Uniqueness
SLB1122168 is unique in its specific inhibition of the sphingosine-1-phosphate transporter spinster homolog 2, which distinguishes it from other compounds that target different components of the sphingosine-1-phosphate pathway .
Properties
Molecular Formula |
C22H35N3O |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
6-decyl-N-[[(3S)-pyrrolidin-3-yl]methyl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C22H35N3O/c1-2-3-4-5-6-7-8-9-10-18-11-12-20-21(15-18)26-22(25-20)24-17-19-13-14-23-16-19/h11-12,15,19,23H,2-10,13-14,16-17H2,1H3,(H,24,25)/t19-/m0/s1 |
InChI Key |
HZXIZNJXULSKCI-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)N=C(O2)NC[C@H]3CCNC3 |
Canonical SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)N=C(O2)NCC3CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)


![(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856415.png)
![1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone](/img/structure/B10856416.png)

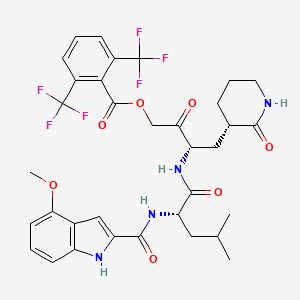
![(7R)-7-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B10856427.png)
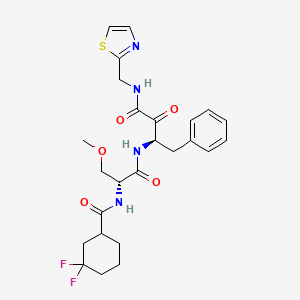

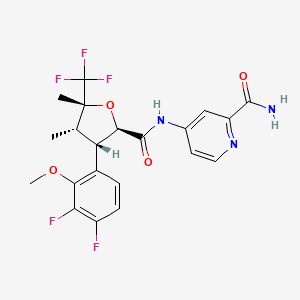
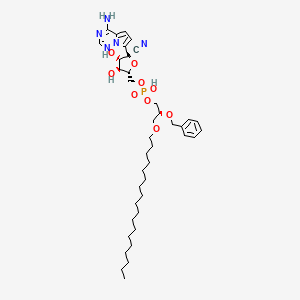
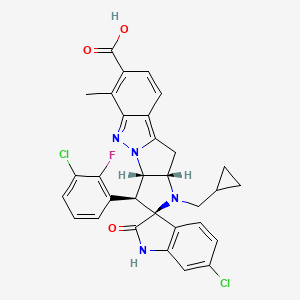
![(2S)-N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide](/img/structure/B10856469.png)
